1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol
CAS No.: 919300-10-0
Cat. No.: VC15949471
Molecular Formula: C9H8F2N2O3
Molecular Weight: 230.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919300-10-0 |
|---|---|
| Molecular Formula | C9H8F2N2O3 |
| Molecular Weight | 230.17 g/mol |
| IUPAC Name | 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C9H8F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2,6,14H,3-4H2 |
| Standard InChI Key | XMIVQOXTPITAMR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Introduction
Structural and Chemical Identity
The molecular formula of 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol is C₉H₇F₂N₂O₃, with a molecular weight of 238.16 g/mol. Its structure features a rigid azetidine ring (a four-membered saturated heterocycle) fused to a nitro-substituted aromatic system. The presence of electron-withdrawing groups (nitro and fluorine) on the phenyl ring influences both the compound’s reactivity and its potential interactions with biological targets .
Key structural attributes include:
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Nitro group: Enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
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Fluorine atoms: Improve metabolic stability and modulate lipophilicity.
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Azetidin-3-ol: Introduces hydrogen-bonding capability and stereochemical complexity.
Synthesis and Optimization
Patent-Derived Synthesis
The primary synthetic route, detailed in patent WO2007004049A1, involves a multi-step sequence :
Step 1: Alkylation of 3,5-difluoro-4-nitroaniline
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Reagents: Sodium hydride (base), DMF (solvent), methyl iodide (alkylating agent).
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Conditions: 0°C to room temperature, 20-hour stirring.
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Intermediate: 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol is isolated via extraction (ethyl acetate) and purification (hexane trituration).
Step 2: Functionalization of the Azetidine Ring
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Reagents: DIEA (base), 3,4,5-trifluoronitrobenzene (electrophile).
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Conditions: 55°C for 5 hours, yielding a substituted azetidine derivative.
This method emphasizes the use of polar aprotic solvents (DMF) and controlled temperature to minimize side reactions. The final product is obtained in moderate yield (50–60%) after chromatographic purification .
Physicochemical Properties
Limited experimental data are available for this specific compound, but analogs provide insights:
The hydroxyl group in 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol enhances water solubility compared to its ethoxy analog, making it more suitable for aqueous reaction conditions .
Biological Activity and Mechanistic Insights
While direct studies on 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol are sparse, structurally related compounds exhibit microtubule-stabilizing activity, as demonstrated in a 2021 PMC study . Key findings include:
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Fluorination Patterns: Derivatives with 2,6-difluoro substitution (e.g., Compound 12 in Table 1) showed enhanced microtubule stabilization (AcTub/α-Tub ratio: 2.20 ± 0.13 at 1 μM) .
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Nitro Group Role: Electron-withdrawing nitro groups increase electrophilicity, potentially enhancing binding to tubulin’s taxane site .
Table 1: Activity of Fluorinated Azetidine Derivatives (Adapted from )
| Compound | Substituents | AcTub/α-Tub (1 μM) | Class |
|---|---|---|---|
| 12 | 2,6-Difluorophenyl | 2.20 ± 0.13 | I |
| 7 | 2,4,6-Trifluorophenyl | 2.78 ± 0.17 | I |
| 9 | 4-Fluorophenyl | 1.05 ± 0.05 | I |
Class I compounds stabilize microtubules without reducing α-tubulin levels, suggesting therapeutic potential in neurodegenerative diseases .
Comparative Analysis with Structural Analogs
Ethoxy vs. Hydroxyl Substitution
Replacing the hydroxyl group in 1-(2,6-difluoro-4-nitrophenyl)azetidin-3-ol with an ethoxy moiety (as in CAS 919357-30-5) increases lipophilicity (LogP from ~1.8 to 2.69) but eliminates hydrogen-bonding capacity . This trade-off impacts pharmacokinetics: hydroxylated analogs may exhibit better aqueous solubility but reduced membrane permeability.
Nitro Group Positioning
Comparative data from microtubule studies indicate that para-nitro substitution (as in the target compound) optimizes steric and electronic interactions with tubulin, whereas meta-substitution reduces activity by 30–40% .
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